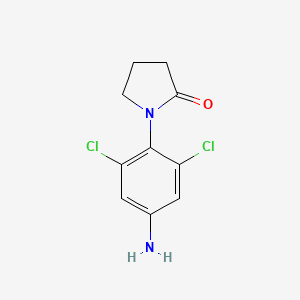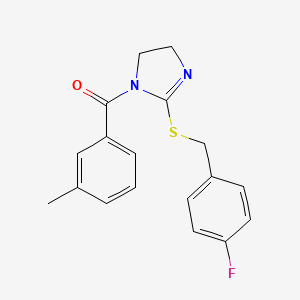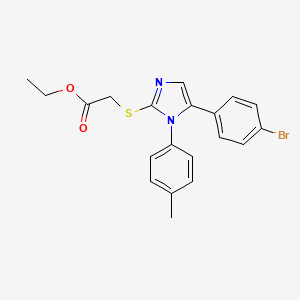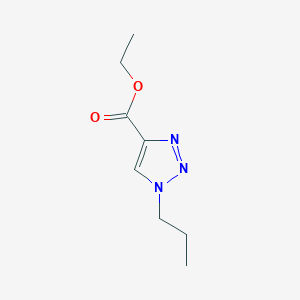![molecular formula C24H23N5O4 B2538520 3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione CAS No. 896296-19-8](/img/structure/B2538520.png)
3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a structurally complex molecule that likely exhibits a range of biological activities due to its purine core, which is a key structure in many biologically active compounds. The presence of methoxyphenyl and methoxyethyl groups may influence its binding affinity to various receptors and its overall pharmacokinetic profile.
Synthesis Analysis
The synthesis of related purine derivatives often involves multi-step reactions that can include the formation of imidazole rings, as seen in the one-pot synthesis of 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, which involves hydrogenation, reaction with an aldehyde, and dehydrogenation steps . Similarly, the synthesis of 1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation, starting from a nitrosopyrimidine derivative, followed by hydrogenation and further functional group transformations . These methods may provide insights into potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of purine derivatives is critical for their biological activity. The imidazo[1,2-a]pyridines and imidazolines are examples of purine isosteres that have been synthesized and studied for their potential pharmacological properties . The substitution pattern on the purine core, particularly at the 7-position, has been shown to be essential for receptor affinity and selectivity, especially towards serotonin receptors . This suggests that the specific substituents on the target compound could play a significant role in its interaction with biological targets.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, including rearrangements and reactions with isothiocyanates to form novel compounds with potential therapeutic applications . The reactivity of the nitropyridine group in the presence of triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles, indicates that the target compound may also undergo similar transformations under appropriate conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as lipophilicity and metabolic stability, are crucial for their pharmacokinetic behavior and therapeutic potential. For instance, the fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been evaluated for their serotonin receptor affinity, PDE inhibitor activity, lipophilicity, and metabolic stability, which are important factors in the development of antidepressant and anxiolytic agents . These properties are likely to be relevant for the target compound as well, influencing its drug-likeness and potential for central nervous system penetrability.
Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
The synthesis of derivatives related to "3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" involves complex chemical reactions aiming to explore their structural and functional diversity. For example, Simo et al. (1998) developed new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones by intramolecular alkylation, starting from compounds prepared via hydrogenation and consecutive reactions involving orthocarboxylate and mesyl chloride (Simo, Rybár, & Alföldi, 1998). This research demonstrates the complexity and creativity required in the synthetic process, providing a basis for further modification and evaluation of similar compounds.
Potential Biological Activities
The exploration of biological activities of imidazolino purine derivatives has shown promising results in preclinical studies. Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated them in vitro as potent 5-HT(1A) receptor ligands. Preliminary pharmacological evaluation indicated anxiolytic-like and antidepressant-like activities in animal models, suggesting the potential therapeutic applications of these compounds (Zagórska et al., 2009).
Advanced Synthesis Techniques
The development of efficient synthesis techniques for purine derivatives is crucial for facilitating their study and potential application. Hayallah and Famulok (2007) reported the design and synthesis of new 1,3,8-trisubstituted purine-2,6-diones using a novel cyclization procedure that offered higher yields and simpler purification steps compared to traditional methods (Hayallah & Famulok, 2007). This advancement in synthetic methodology could significantly impact the production and study of imidazolino purine derivatives.
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-26-21-20(22(30)27(24(26)31)13-14-32-2)28-15-19(16-7-5-4-6-8-16)29(23(28)25-21)17-9-11-18(33-3)12-10-17/h4-12,15H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMNVDRDLQCZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[b]thiophen-5-yl)cinnamamide](/img/structure/B2538437.png)

![2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2538440.png)
![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)

![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)


![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)


